An In-Depth Technical Guide to (S)-3-(Benzyloxy)-2-hydroxypropyl 4-methylbenzenesulfonate
An In-Depth Technical Guide to (S)-3-(Benzyloxy)-2-hydroxypropyl 4-methylbenzenesulfonate
This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of (S)-3-(Benzyloxy)-2-hydroxypropyl 4-methylbenzenesulfonate, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. This document is structured to deliver not just data, but field-proven insights grounded in established scientific principles.
Introduction: A Versatile Chiral Synthon
(S)-3-(Benzyloxy)-2-hydroxypropyl 4-methylbenzenesulfonate, designated by the CAS Number 16495-04-8, is a valuable chiral intermediate in organic synthesis.[1][2] Its structure, featuring a stereochemically defined secondary alcohol, a bulky benzyloxy protecting group, and a tosylate leaving group, makes it a highly versatile reagent for the construction of complex enantiomerically pure molecules. The strategic placement of these functional groups allows for a range of selective chemical transformations, rendering it a crucial component in the synthesis of various pharmaceutical agents. One notable application is its role as a key intermediate in the synthesis of the anticoagulant drug Rivaroxaban.[2]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of (S)-3-(Benzyloxy)-2-hydroxypropyl 4-methylbenzenesulfonate is paramount for its effective use in synthesis.
Core Physicochemical Data
The fundamental properties of this compound are summarized in the table below. It is important to note that while some experimental values are not publicly available, the provided data is based on reliable sources and computational predictions.
| Property | Value | Source |
| CAS Number | 16495-04-8 | [1] |
| Molecular Formula | C₁₇H₂₀O₅S | [1] |
| Molecular Weight | 336.41 g/mol | [1] |
| Appearance | White to off-white powder or crystals | Inferred from related compounds |
| Purity | Typically ≥95% | [1] |
| Storage | Sealed in a dry environment at 2-8°C | Inferred from supplier data |
Spectroscopic Characterization
While specific spectra for (S)-3-(Benzyloxy)-2-hydroxypropyl 4-methylbenzenesulfonate are not widely published, the expected NMR and IR data can be predicted based on its structure and data from analogous compounds.
Expected ¹H NMR Spectral Data (CDCl₃):
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Aromatic Protons (Tosylate & Benzyl): Multiplets in the range of δ 7.20-7.90 ppm.
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Benzyl CH₂: A singlet around δ 4.50 ppm.
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CH-OH: A multiplet around δ 4.00-4.20 ppm.
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CH₂-OTs & CH₂-OBn: Multiplets in the range of δ 3.50-4.10 ppm.
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OH: A broad singlet, the chemical shift of which is dependent on concentration.
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Tosyl Methyl Group: A singlet around δ 2.45 ppm.
Expected ¹³C NMR Spectral Data (CDCl₃):
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Aromatic Carbons: Peaks in the range of δ 127-145 ppm.
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CH-OH: A peak around δ 68-72 ppm.
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CH₂-OTs & CH₂-OBn: Peaks in the range of δ 70-75 ppm.
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Benzyl CH₂: A peak around δ 73 ppm.
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Tosyl Methyl Carbon: A peak around δ 21.5 ppm.
Expected Infrared (IR) Spectral Data:
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O-H Stretch: A broad band around 3400 cm⁻¹.
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C-H Stretch (Aromatic): Peaks around 3030-3100 cm⁻¹.
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C-H Stretch (Aliphatic): Peaks around 2850-2950 cm⁻¹.
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C=C Stretch (Aromatic): Peaks around 1600 cm⁻¹ and 1495 cm⁻¹.
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S=O Stretch (Sulfonate): Strong bands around 1350 cm⁻¹ and 1175 cm⁻¹.
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C-O Stretch: Bands in the region of 1000-1250 cm⁻¹.
Synthesis Methodology: A Guided Approach
The synthesis of (S)-3-(Benzyloxy)-2-hydroxypropyl 4-methylbenzenesulfonate is typically achieved through the nucleophilic ring-opening of a chiral epoxide precursor, (S)-benzyl glycidyl ether, with a tosylate source. This approach ensures the retention of stereochemistry at the chiral center.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in a common synthetic route.
Caption: Synthetic workflow for (S)-3-(Benzyloxy)-2-hydroxypropyl 4-methylbenzenesulfonate.
Step-by-Step Experimental Protocol
This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.
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Reaction Setup: To a solution of (S)-benzyl glycidyl ether (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add p-toluenesulfonic acid monohydrate (1.1 equivalents).
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Reaction Execution: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure (S)-3-(Benzyloxy)-2-hydroxypropyl 4-methylbenzenesulfonate.
Causality Behind Experimental Choices:
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Aprotic Solvent: The use of an aprotic solvent prevents unwanted side reactions with the tosylate and epoxide.
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Inert Atmosphere: This is crucial to prevent the degradation of reagents and intermediates, particularly if any organometallic reagents were to be used in alternative syntheses.
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Aqueous Work-up: The sodium bicarbonate wash neutralizes the excess p-toluenesulfonic acid, preventing product degradation during purification.
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Chromatographic Purification: This step is essential to remove any unreacted starting materials and byproducts, ensuring the high purity required for subsequent synthetic steps.
Applications in Drug Development and Chiral Synthesis
The primary utility of (S)-3-(Benzyloxy)-2-hydroxypropyl 4-methylbenzenesulfonate lies in its role as a versatile three-carbon chiral building block. The tosylate group serves as an excellent leaving group for nucleophilic substitution reactions, while the hydroxyl group can be further functionalized or used to direct subsequent reactions. The benzyloxy group provides steric bulk and can be deprotected under specific conditions.
Role in Rivaroxaban Synthesis
A key application of this compound is in the synthesis of the anticoagulant drug Rivaroxaban. It provides the chiral backbone onto which the oxazolidinone ring system is constructed.
Caption: Role as a key intermediate in the synthesis of Rivaroxaban.
General Utility in Chiral Synthesis
Beyond specific drug syntheses, this building block is employed in the enantioselective synthesis of a variety of complex molecules, including other pharmaceutical intermediates and natural products. Its predictable reactivity and stereochemical integrity make it a reliable choice for introducing a chiral 1,2-diol synthon equivalent.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling (S)-3-(Benzyloxy)-2-hydroxypropyl 4-methylbenzenesulfonate.
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Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.
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Precautionary Measures: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
(S)-3-(Benzyloxy)-2-hydroxypropyl 4-methylbenzenesulfonate is a chiral building block of considerable synthetic utility. Its well-defined stereochemistry and versatile functional groups make it an indispensable tool for the asymmetric synthesis of complex organic molecules, most notably in the pharmaceutical industry. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its successful application in research and development.
References
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ChemUniverse. (n.d.). (S)-3-(benzyloxy)-2-hydroxypropyl 4-methylbenzenesulfonate. Retrieved from [Link]
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PubChem. (n.d.). 3-Hydroxypropyl 4-methylbenzenesulfonate. Retrieved from [Link]
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PubChem. (n.d.). (S)-3-(4-(benzyloxy)phenyl)-2-hydroxypropanoic acid. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of rivaroxaban.
- Google Patents. (n.d.). A process for the preparation of rivaroxaban based on the use of (s)-epichlorohydrin.
